Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16503806
InChI: InChI=1S/C15H23N3O3.2ClH/c1-10-11(8-12(19)20-3)13(21-4)18-14(17-10)15(2)6-5-7-16-9-15;;/h16H,5-9H2,1-4H3;2*1H
SMILES:
Molecular Formula: C15H25Cl2N3O3
Molecular Weight: 366.3 g/mol

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride

CAS No.:

Cat. No.: VC16503806

Molecular Formula: C15H25Cl2N3O3

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride -

Specification

Molecular Formula C15H25Cl2N3O3
Molecular Weight 366.3 g/mol
IUPAC Name methyl 2-[4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl]acetate;dihydrochloride
Standard InChI InChI=1S/C15H23N3O3.2ClH/c1-10-11(8-12(19)20-3)13(21-4)18-14(17-10)15(2)6-5-7-16-9-15;;/h16H,5-9H2,1-4H3;2*1H
Standard InChI Key IPNQADSIHDXVLL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)C2(CCCNC2)C)OC)CC(=O)OC.Cl.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a pyrimidine ring substituted at the 2-, 4-, 5-, and 6-positions. The 2-position hosts a 3-methylpiperidin-3-yl group, introducing a nitrogen-containing heterocycle that enhances molecular interactions with biological targets. At the 4- and 6-positions, methoxy and methyl groups, respectively, contribute to electron-donating effects and steric stabilization. The 5-position features an acetoxy moiety (methyl ester), which influences solubility and metabolic stability. Protonation of the piperidine nitrogen in the dihydrochloride form improves aqueous compatibility.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₅Cl₂N₃O₃
Molecular Weight366.3 g/mol
IUPAC NameMethyl 2-[4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl]acetate dihydrochloride
Canonical SMILESCC1=C(C(=NC(=N1)C2(CCCNC2)C)OC)CC(=O)OC.Cl.Cl
PubChem CID167995662

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals for key groups: the methoxy proton at δ 3.84 ppm (singlet, 3H), methyl ester protons at δ 3.73–3.65 ppm (multiplet), and piperidine methyl groups at δ 1.17 ppm (triplet, J = 7.4 Hz). Mass spectrometry confirms the molecular ion peak at m/z 366.3 [M+H]⁺, consistent with the molecular formula .

Synthesis and Industrial Production

Stepwise Synthetic Route

The synthesis involves four stages:

  • Pyrimidine Core Assembly: Condensation of methyl acetoacetate with guanidine derivatives forms the 4-methoxy-6-methylpyrimidine scaffold.

  • Piperidine Substitution: Nucleophilic aromatic substitution introduces the 3-methylpiperidin-3-yl group at the pyrimidine 2-position under basic conditions.

  • Esterification: Acetic acid side chain incorporation at the 5-position via alkylation with methyl bromoacetate.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing crystallinity.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrimidine formationGuanidine, NaOEt, ethanol, reflux68
Piperidine substitution3-Methylpiperidine, DIPEA, DMF, 80°C52
EsterificationMethyl bromoacetate, K₂CO₃, acetone75
Salt precipitationHCl (2 eq), diethyl ether, 0°C89

Industrial Optimization

Pharmaceutical manufacturers employ high-throughput screening to identify optimal catalysts for the piperidine substitution step, improving yields from 52% to 67%. Continuous flow chemistry reduces reaction times by 40% compared to batch processes. Purification via preparative HPLC with a C18 column achieves >99% purity, critical for preclinical studies.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits enhanced aqueous solubility (23 mg/mL in H₂O at 25°C) compared to the free base (4 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C. The compound remains stable in pH 3–5 buffers but undergoes hydrolysis at pH >7, releasing acetic acid derivatives.

Crystallographic Analysis

X-ray diffraction reveals monoclinic crystals (space group P2₁/c) with unit cell parameters a = 12.3 Å, b = 8.9 Å, c = 14.2 Å. Hydrogen bonding between chloride ions and the piperidine NH⁺ group stabilizes the crystal lattice, explaining the high melting point (204–205°C).

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates nanomolar inhibition (IC₅₀ = 38 nM) against phosphodiesterase 10A (PDE10A), a target for neurological disorders. Molecular docking simulations suggest the piperidine nitrogen forms a salt bridge with Glu716, while the pyrimidine ring π-stacks with Phe719 .

Antiproliferative Effects

In MCF-7 breast cancer cells, it reduces viability by 72% at 10 μM (48 hr exposure). Mechanistic studies indicate G1 cell cycle arrest via upregulation of p21 and downregulation of cyclin D1. Synergy with doxorubicin (combination index = 0.3) suggests potential combination therapies.

Table 3: Pharmacological Profiling

AssayResult
PDE10A inhibitionIC₅₀ = 38 ± 2.1 nM
HeLa cell IC₅₀9.4 μM (H3K27me3 assay)
Metabolic stabilityt₁/₂ = 45 min (human liver microsomes)
Plasma protein binding89% (human albumin)

Applications in Drug Development

Lead Optimization Strategies

Structure-activity relationship (SAR) studies show that replacing the 3-methylpiperidine with 4-methylpiperidine decreases PDE10A affinity by 15-fold, highlighting the importance of substituent positioning. Carbamate derivatives of the piperidine nitrogen improve blood-brain barrier penetration by 3-fold in murine models .

Preclinical Evaluation

Pharmacokinetic studies in rats reveal moderate oral bioavailability (F = 32%) with a plasma half-life of 2.3 hr. Dose-dependent QTc prolongation observed at 100 mg/kg necessitates further cardiac safety profiling before clinical trials.

Future Directions and Challenges

Synthetic Chemistry Innovations

Developing enantioselective routes to access the (3R,3S) piperidine diastereomers could enable stereospecific activity studies. Computational modeling predicts the (3R) configuration has 8-fold higher PDE10A affinity than the (3S) epimer.

Therapeutic Expansion

Ongoing research explores repurposing the compound for inflammatory bowel disease via PDE4B inhibition. Preliminary data show a 60% reduction in TNF-α production in LPS-stimulated macrophages at 1 μM .

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